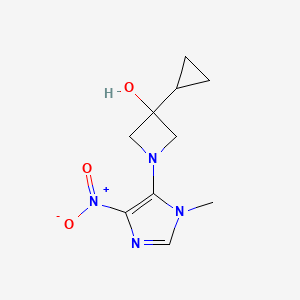![molecular formula C13H16N2O5S B7581804 2-[1-(4-Carbamoylphenyl)sulfonylpyrrolidin-3-yl]acetic acid](/img/structure/B7581804.png)
2-[1-(4-Carbamoylphenyl)sulfonylpyrrolidin-3-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(4-Carbamoylphenyl)sulfonylpyrrolidin-3-yl]acetic acid, also known as CPAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CPAA belongs to the class of sulfonamide-containing compounds, which have been widely used in medicinal chemistry for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2-[1-(4-Carbamoylphenyl)sulfonylpyrrolidin-3-yl]acetic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in disease progression. Studies have shown that 2-[1-(4-Carbamoylphenyl)sulfonylpyrrolidin-3-yl]acetic acid can inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which play a crucial role in cancer and inflammation.
Biochemical and Physiological Effects:
2-[1-(4-Carbamoylphenyl)sulfonylpyrrolidin-3-yl]acetic acid has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and antimicrobial activities. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit antimicrobial activities against several bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[1-(4-Carbamoylphenyl)sulfonylpyrrolidin-3-yl]acetic acid in lab experiments is its diverse biological activities, which make it a promising candidate for the development of new drugs. However, one of the limitations of using 2-[1-(4-Carbamoylphenyl)sulfonylpyrrolidin-3-yl]acetic acid is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 2-[1-(4-Carbamoylphenyl)sulfonylpyrrolidin-3-yl]acetic acid, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the evaluation of its potential applications in various disease targets. Additionally, the development of new derivatives of 2-[1-(4-Carbamoylphenyl)sulfonylpyrrolidin-3-yl]acetic acid with improved properties and activities is also an area of interest for future research.
In conclusion, 2-[1-(4-Carbamoylphenyl)sulfonylpyrrolidin-3-yl]acetic acid is a promising compound that has shown potential for various scientific research applications. Its diverse biological activities make it a promising candidate for the development of new drugs, and further research is needed to fully understand its mechanism of action and potential applications in various disease targets.
Métodos De Síntesis
2-[1-(4-Carbamoylphenyl)sulfonylpyrrolidin-3-yl]acetic acid can be synthesized using a multi-step procedure that involves the reaction of 4-carbamoylphenylsulfonyl chloride with pyrrolidine-3-carboxylic acid. The resulting product is then purified using chromatography techniques to obtain 2-[1-(4-Carbamoylphenyl)sulfonylpyrrolidin-3-yl]acetic acid in its pure form.
Aplicaciones Científicas De Investigación
2-[1-(4-Carbamoylphenyl)sulfonylpyrrolidin-3-yl]acetic acid has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit promising activities against several disease targets, including cancer, inflammation, and microbial infections.
Propiedades
IUPAC Name |
2-[1-(4-carbamoylphenyl)sulfonylpyrrolidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5S/c14-13(18)10-1-3-11(4-2-10)21(19,20)15-6-5-9(8-15)7-12(16)17/h1-4,9H,5-8H2,(H2,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXPYPLWSHQNFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid](/img/structure/B7581725.png)
![N-[(2-hydroxycyclopentyl)methyl]-3-methylbenzamide](/img/structure/B7581728.png)
![2-[[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7581737.png)
![2-[[(3-Methylquinoxalin-2-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7581749.png)
![N-[2-(aminomethyl)cyclohexyl]pyrazin-2-amine](/img/structure/B7581755.png)
![N-[2-(aminomethyl)cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7581760.png)
![4-[(3-Hydroxy-2-methylpropyl)sulfanylmethyl]-3-nitrobenzamide](/img/structure/B7581762.png)
![2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide](/img/structure/B7581764.png)
![N-[2-(aminomethyl)cyclohexyl]-1-benzofuran-2-carboxamide](/img/structure/B7581766.png)
![4-[5-[(2,5-Dimethylpyrazol-3-yl)methylsulfanyl]tetrazol-1-yl]phenol](/img/structure/B7581772.png)



